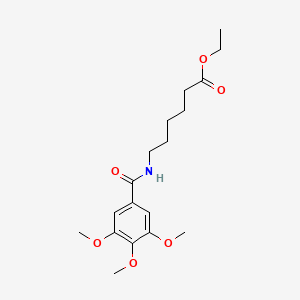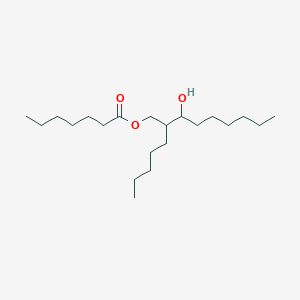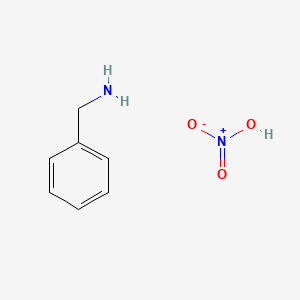![molecular formula C9H16N2O6 B14667943 N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine CAS No. 40423-02-7](/img/structure/B14667943.png)
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of glycine and is classified as an aminocarboxylic acid . This compound is known for its ability to form stable complexes with metal ions, making it valuable in numerous applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine typically involves the reaction of diethylenetriamine with formaldehyde and sodium cyanide, followed by hydrolysis . The reaction conditions often include a weakly acidic medium (pH 6) and moderate temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound focuses on achieving high space-time yields, simple reaction control, and minimal impurities . The process often involves continuous production methods and the use of inexpensive raw materials, such as the raw mixture from Strecker synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: Substitution reactions can occur, particularly involving the carboxymethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Applications De Recherche Scientifique
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: Utilized in diagnostic imaging, particularly in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Applied in water treatment, detergents, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine involves its ability to chelate metal ions. It forms stable complexes by coordinating with metal ions through its carboxyl and amino groups . This chelation process is crucial in its applications, such as in MRI contrast agents, where it helps in enhancing the imaging quality by binding to metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
N-(2-Carboxyethyl)iminodiacetic acid: A derivative of glycine with comparable chelating abilities.
Trisodium dicarboxymethyl alaninate: Known for its biodegradability and environmental compatibility.
Uniqueness
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine is unique due to its high stability and strong chelating ability, making it particularly effective in applications requiring stable metal complexes . Its versatility in various fields, from medicine to industry, also sets it apart from other chelating agents .
Propriétés
Numéro CAS |
40423-02-7 |
|---|---|
Formule moléculaire |
C9H16N2O6 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
2-[2-[bis(carboxymethyl)amino]ethyl-methylamino]acetic acid |
InChI |
InChI=1S/C9H16N2O6/c1-10(4-7(12)13)2-3-11(5-8(14)15)6-9(16)17/h2-6H2,1H3,(H,12,13)(H,14,15)(H,16,17) |
Clé InChI |
RTZNBQDMLJXMJW-UHFFFAOYSA-N |
SMILES canonique |
CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)

![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)


![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)


![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)




